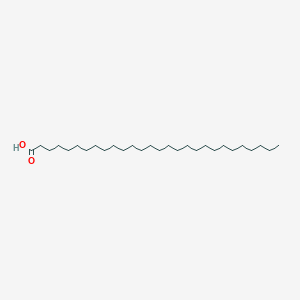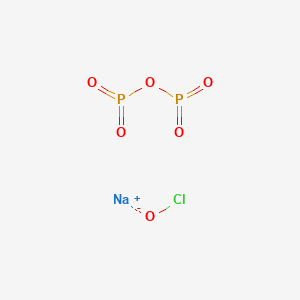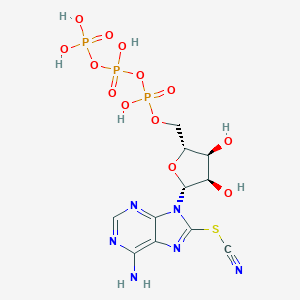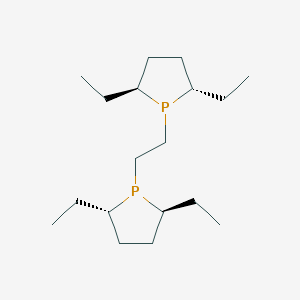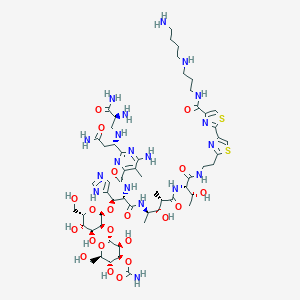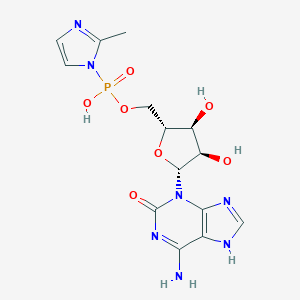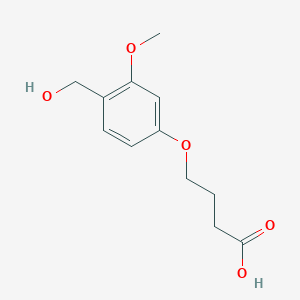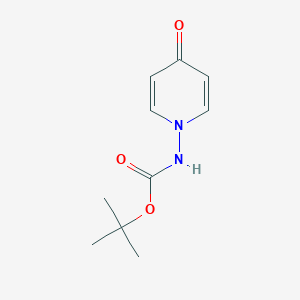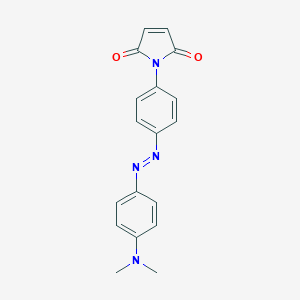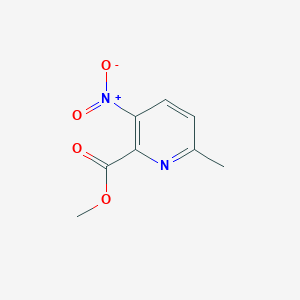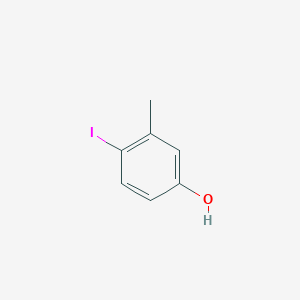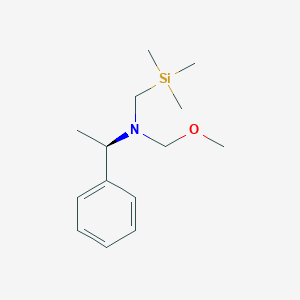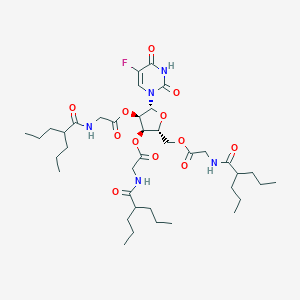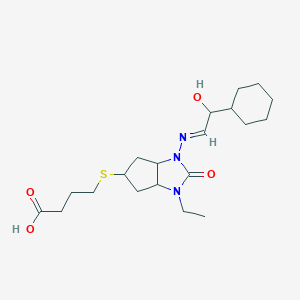
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism Of Action
The mechanism of action of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid can disrupt the metabolic pathways of cancer cells, leading to their death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid are mainly related to its inhibition of glutaminase. By inhibiting glutaminase, this compound can disrupt the metabolic pathways of cancer cells, leading to their death. Additionally, the inhibition of glutaminase can also affect the immune system, as glutamine is an essential nutrient for immune cells.
Advantages And Limitations For Lab Experiments
The advantages of using 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid in lab experiments include its potency as a glutaminase inhibitor and its potential therapeutic applications in cancer treatment. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are many future directions for research on 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid. One potential direction is to investigate its effectiveness in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in clinical settings.
Synthesis Methods
The synthesis of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid involves a multi-step process that starts with the reaction of 2-cyclohexyl-2-hydroxyacetaldehyde with ethyl cyanoacetate to form the corresponding enamine. The enamine is then reacted with octahydrocyclopentimidazole and thiourea to form the desired product. The final step involves the reaction of the product with butyl bromoacetate to form the butanoic acid derivative.
Scientific Research Applications
The inhibition of glutaminase by 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid has been shown to have potential therapeutic applications in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid can disrupt the metabolic pathways of cancer cells, leading to their death.
properties
CAS RN |
139147-26-5 |
|---|---|
Product Name |
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |
Molecular Formula |
C20H33N3O4S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-[[3-[(E)-(2-cyclohexyl-2-hydroxyethylidene)amino]-1-ethyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazol-5-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C20H33N3O4S/c1-2-22-16-11-15(28-10-6-9-19(25)26)12-17(16)23(20(22)27)21-13-18(24)14-7-4-3-5-8-14/h13-18,24H,2-12H2,1H3,(H,25,26)/b21-13+ |
InChI Key |
YDMMNNOYPGHBEY-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C2CC(CC2N(C1=O)/N=C/C(C3CCCCC3)O)SCCCC(=O)O |
SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
Canonical SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
synonyms |
(+-)-5-(3-carboxypropylthio)-1-(2-cyclohexyl-2-hydroxyethylideneamino)-3-ethylhexahydrocyclopenta(d)imidazol-2(1H)-one 192C86 4-((1-((2-cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
